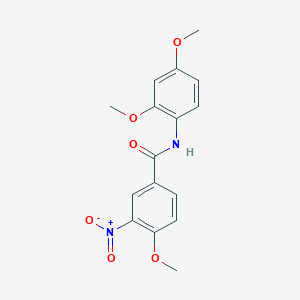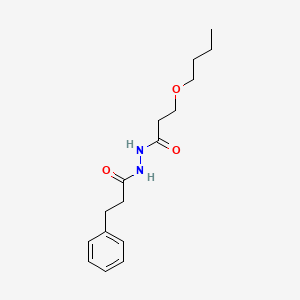
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H16N2O6 and its molecular weight is 332.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.10083623 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Packing
- Molecular Structure Analysis : The structures of methoxybenzene derivatives, including compounds similar to N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide, were examined. These molecules, like 1,2-dimethoxy-4-nitrobenzene, display planar structures and are linked to form hydrogen-bonded dimers, packed in parallel or zigzag layers, crucial for understanding their intermolecular interactions and potential applications (Fun et al., 1997).
Chemical Reactivity and Transformation
- Reductive Chemistry : Studies on related compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveal insights into their reductive chemistry. This is critical for developing bioreductive drugs and understanding their interaction with biological systems (Palmer et al., 1995).
- Photoreactivity : Compounds with substituted nitrobenzyl groups, including those structurally related to this compound, demonstrate varied photoreactivity. This knowledge is significant for designing photosensitive materials or drugs (Katritzky et al., 2003).
Pharmacological and Biological Effects
- Neuroprotective Properties : Research into compounds similar to this compound, like oxyresveratrol imine derivatives, shows potential neuroprotective effects. Such studies are crucial for drug discovery targeting neurological disorders (Hur et al., 2013).
Material Science and Engineering Applications
- Cyclometalation in Metal Complexes : Cyclometalated complexes of compounds like N-methoxy-4-nitrobenzamide have been synthesized, which is vital for understanding catalytic properties in chemical reactions and potential industrial applications (Zhou et al., 2018).
- Corrosion Inhibition : Studies on N-Phenyl-benzamide derivatives with substituents like nitro and methoxy groups show promise as corrosion inhibitors for metals. This is relevant in material science for protecting metals in corrosive environments (Mishra et al., 2018).
Photochemistry and Photophysics
- Photooxidation Mechanisms : Investigating the photooxidation of aromatic azides, including those with structures similar to this compound, provides insights into the photophysics and photochemistry of such compounds (Chainikova et al., 2017).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)17-16(19)10-4-7-14(23-2)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKCKJQWFEDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)


![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
![3-((2-Ethylphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B5550798.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)
